molecular formula C13H14ClN3O B14371663 3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 92026-63-6

3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile

Cat. No.: B14371663
CAS No.: 92026-63-6
M. Wt: 263.72 g/mol
InChI Key: LJQCSQRLQPFIBS-UHFFFAOYSA-N
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Description

3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is an organic compound characterized by the presence of a chloro-substituted phenol group linked to a dipropanenitrile moiety through an azanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves the reaction of 5-chloro-2-hydroxybenzylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, while the nitrile groups can act as electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-{[(5-Bromo-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Similar structure with a bromo substituent instead of chloro.

    3,3’-{[(5-Methyl-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Similar structure with a methyl substituent instead of chloro.

Uniqueness

The presence of the chloro substituent in 3,3’-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

92026-63-6

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile

InChI

InChI=1S/C13H14ClN3O/c14-12-3-4-13(18)11(9-12)10-17(7-1-5-15)8-2-6-16/h3-4,9,18H,1-2,7-8,10H2

InChI Key

LJQCSQRLQPFIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN(CCC#N)CCC#N)O

Origin of Product

United States

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